

2-(3-Bromophenyl)benzo[D]thiazole CAS number and structure

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)benzo[D]thiazole

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Technical Guide: 2-(3-Bromophenyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3-Bromophenyl)benzo[d]thiazole**, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical identity, synthesis, and key physicochemical properties, and discusses its potential biological activities based on the broader class of benzothiazole derivatives.

Chemical Identity and Structure

2-(3-Bromophenyl)benzo[d]thiazole is an aromatic heterocyclic compound featuring a benzothiazole core substituted with a 3-bromophenyl group at the 2-position.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(3-Bromophenyl)-1,3-benzothiazole
Synonyms	Benzothiazole, 2-(3-bromophenyl)-
CAS Number	19654-14-9[1][2]
Molecular Formula	C ₁₃ H ₈ BrNS[1]
Molecular Weight	290.18 g/mol [1]
SMILES	Brc1cccc(c1)c2nc3ccccc3s2

Chemical Structure:

Physicochemical and Spectral Data

While specific experimental data for **2-(3-Bromophenyl)benzo[d]thiazole** is not readily available in the cited literature, data for the closely related isomer, 2-(4-Bromophenyl)benzo[d]thiazole, provides an estimation of expected properties.

Table 2: Physicochemical Properties of 2-(4-Bromophenyl)benzo[d]thiazole

Property	Value	Reference
Melting Point	126–128 °C	[3]
Boiling Point	398 °C at 760 mmHg	
Appearance	White solid	[3]

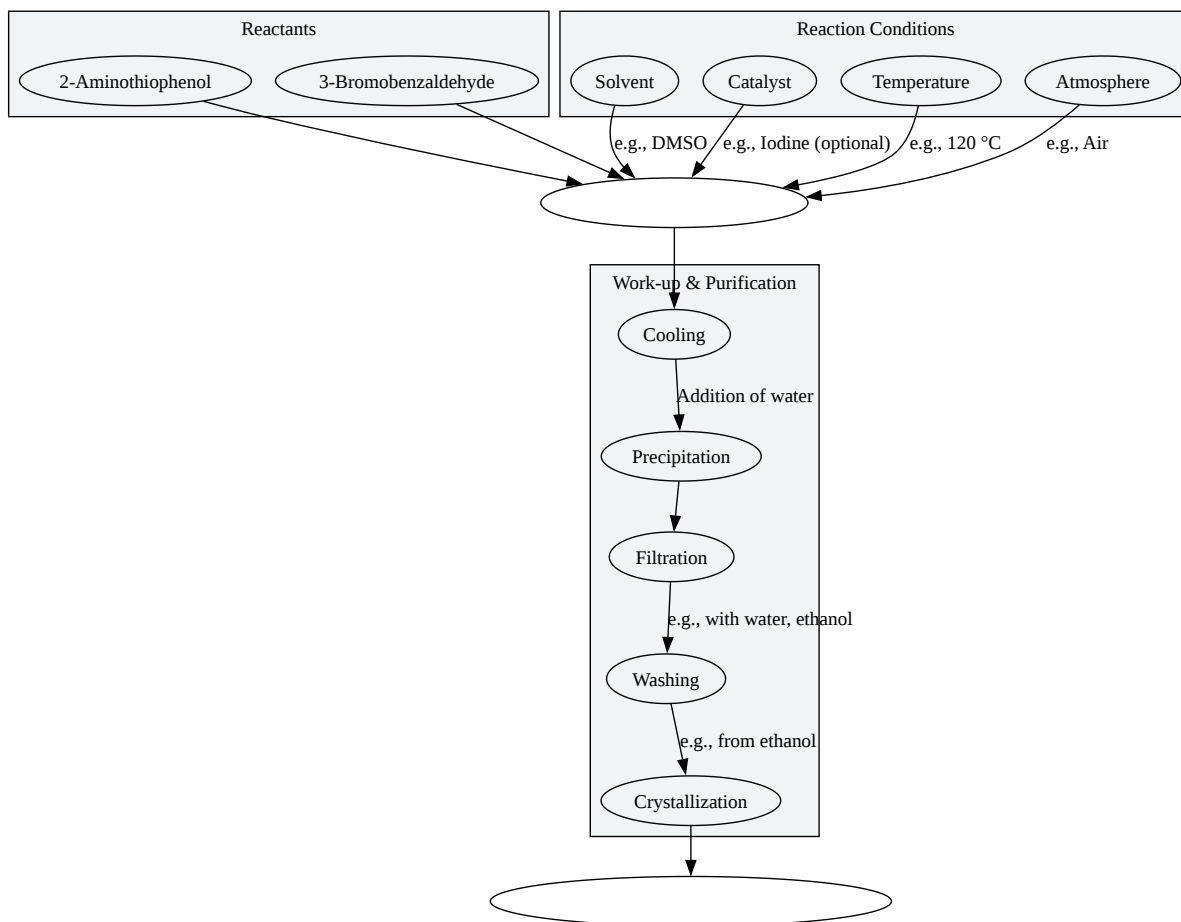
Table 3: Spectral Data Interpretation for 2-(4-Bromophenyl)benzo[d]thiazole

Spectrum	Interpretation	Reference
¹ H NMR (500 MHz, DMSO-d ₆)	δ (ppm) 8.17 (d, 1H, J = 5.0 Hz), 8.09-8.04 (m, 3H), 7.80-7.78 (m, 2H), 7.57 (t, 1H, J = 5.0 Hz), 7.50 (t, 1H, J = 5.0 Hz)	[3]
¹³ C NMR	Expected signals for aromatic carbons.	[4]
Mass Spectrometry (GC-MS)	Available for analysis.	[4]

Synthesis and Experimental Protocols

The synthesis of 2-arylbenzothiazoles is commonly achieved through the condensation of 2-aminothiophenol with a corresponding aryl aldehyde or carboxylic acid. The following protocol is adapted from a reported synthesis of a similar compound and can be applied for the preparation of **2-(3-Bromophenyl)benzo[d]thiazole**.[\[3\]](#)

General Synthetic Scheme



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Detailed Experimental Protocol

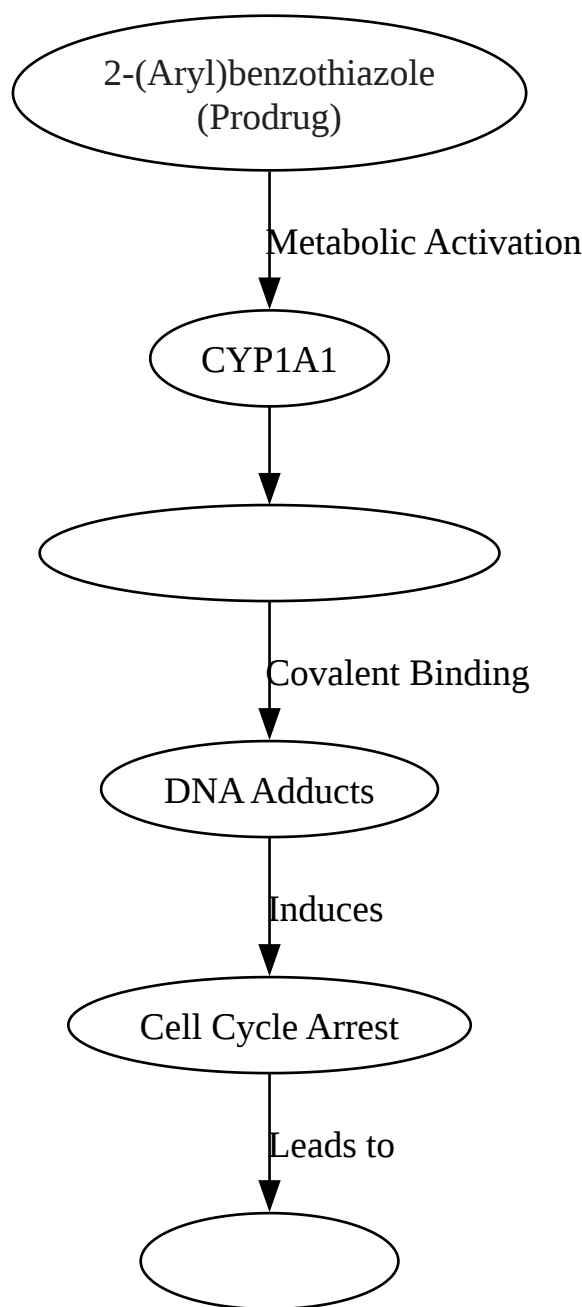
- **Reaction Setup:** To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) (5 mL), add 3-bromobenzaldehyde (1.2 mmol).
- **Reaction Conditions:** Heat the reaction mixture at 120 °C and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
- **Purification:** Filter the precipitate and wash thoroughly with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
- **Characterization:** The purified product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy (^1H and ^{13}C), and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.^{[5][6]} The biological effects are highly dependent on the nature and position of the substituents on the benzothiazole and the phenyl ring.

Anticancer Activity

Many 2-phenylbenzothiazole derivatives have demonstrated potent and selective anticancer activity. The proposed mechanisms of action often involve the induction of apoptosis in cancer cells. One of the key pathways implicated is the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of Cytochrome P450 enzymes, particularly CYP1A1. This can lead to the metabolic activation of the benzothiazole derivative into a reactive species that binds to cellular macromolecules, including DNA, leading to cell cycle arrest and apoptosis.



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Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The presence of a halogen, such as bromine, on the phenyl ring

can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells and increasing its efficacy.

Conclusion

2-(3-Bromophenyl)benzo[d]thiazole is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and based on the known bioactivities of the benzothiazole scaffold, it is a promising candidate for screening as an anticancer or antimicrobial agent. Further research is warranted to determine its specific biological targets and mechanism of action.

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